![molecular formula C17H11ClFN3O2 B2812672 2-氯-N-[2-(2-氟苯氧)嘧啶-5-基]苯甲酰胺 CAS No. 1421505-08-9](/img/structure/B2812672.png)

2-氯-N-[2-(2-氟苯氧)嘧啶-5-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

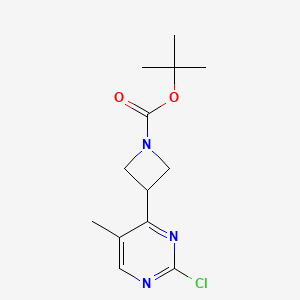

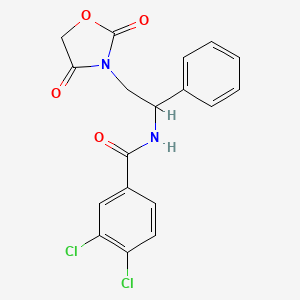

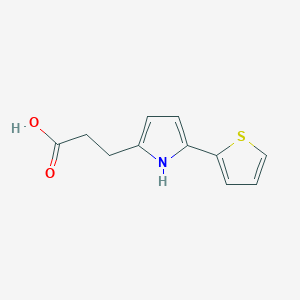

“2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” is a chemical compound with the molecular formula C17H11ClFN3O2 and a molecular weight of 343.74. It is used for research purposes. This compound is a pyrimidine derivative, which are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Synthesis Analysis

In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis involved the reaction of various amines with 5-fluoro-2-amino pyrimidines in the presence of K2CO3, via a C-N bond-forming reaction . Another synthetic approach involved the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” consists of a pyrimidine ring attached to a benzamide group via a fluorophenoxy linker.Chemical Reactions Analysis

Pyrimidine derivatives, including “2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide”, can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo a cobalt-catalyzed cross-coupling reaction with aryl halides .科学研究应用

- Nicotinamide derivatives, to which this compound belongs, have been investigated for their herbicidal properties . Researchers explore their potential as environmentally friendly herbicides to control unwanted plant growth.

- Similar to herbicides, nicotinamide derivatives have fungicidal activity . Scientists study their effectiveness against fungal pathogens, aiming to develop novel antifungal agents for agriculture and medicine.

- The crystal structures of related compounds, such as 2-chloro-N-(phenylcarbamoyl)nicotinamide, have been determined . These studies provide insights into molecular packing, intermolecular interactions, and potential applications.

Herbicidal Activity

Fungicidal Activity

Crystallography and Structural Studies

作用机制

Target of Action

The primary target of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

The compound acts as an antagonist against P2X7 receptors . By binding to these receptors, it inhibits their activation, thereby modulating the downstream signaling pathways that are triggered by these receptors.

Pharmacokinetics

The compound’smolecular weight (500.85) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. The compound’s LogP value (3.31790) also indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.

属性

IUPAC Name |

2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQFCPWYQVCBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)

![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)

![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)